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Executive Summary
YL205 is an investigational antibody-drug conjugate (ADC) developed by MediLink

Therapeutics, designed for the treatment of advanced solid tumors.[1][2] This technical guide

provides a comprehensive overview of the mechanism of action of YL205, based on preclinical

data presented at the American Association for Cancer Research (AACR) Annual Meeting in

2024. YL205 leverages MediLink's proprietary Tumor Microenvironment Activable Linker-

payload (TMALIN®) platform to selectively deliver a potent topoisomerase I inhibitor to cancer

cells overexpressing the sodium-dependent phosphate transport protein 2B (NaPi2b).[3][4][5]

The preclinical data demonstrate that YL205 exhibits a high therapeutic index, potent anti-

tumor activity in various xenograft models, and a favorable pharmacokinetic profile, warranting

its ongoing clinical development.[4][6]

Core Components and Molecular Design
YL205 is a sophisticated bioconjugate engineered with three primary components: a targeting

antibody, a cytotoxic payload, and a specialized linker system.[4]

Targeting Antibody: A humanized monoclonal antibody that specifically targets NaPi2b

(encoded by the SLC34A2 gene).[4][7] NaPi2b is a cell surface transporter with high

expression in several solid tumors, including ovarian, non-small cell lung, thyroid, and breast

cancers, while having limited expression in normal tissues.[3][4][7]
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Cytotoxic Payload: A novel and potent topoisomerase I inhibitor, identified as YL0010014.[4]

Topoisomerase I is a crucial enzyme for DNA replication and transcription, and its inhibition

leads to DNA damage and ultimately, apoptotic cell death.

Linker Technology: YL205 is constructed using MediLink's TMALIN® platform, featuring a

protease-cleavable tripeptide linker.[4][8] This platform enables a site-specific conjugation,

resulting in a highly homogeneous ADC with a drug-to-antibody ratio (DAR) of 8.[4] The

hydrophilic nature of the linker-payload contributes to the favorable pharmacokinetic

properties of the ADC.[3][6]

Mechanism of Action: A Multi-Step Process
The therapeutic effect of YL205 is achieved through a targeted delivery system that culminates

in the induction of cancer cell death. The mechanism can be broken down into the following key

steps:

Circulation and Tumor Targeting: Following intravenous administration, YL205 circulates in

the bloodstream. Its high stability in plasma minimizes the premature release of its cytotoxic

payload.[4] The anti-NaPi2b antibody component of YL205 directs the ADC to NaPi2b-

expressing tumor cells.

Binding and Internalization: YL205 demonstrates high-affinity binding to NaPi2b on the

surface of cancer cells.[4] Upon binding, the YL205-NaPi2b complex is efficiently internalized

into the tumor cells via endocytosis.[4]

Payload Release: The TMALIN® platform is uniquely designed for dual payload release

through enzymatic cleavage of the linker.[5][9][10] This cleavage occurs both intracellularly

within the lysosomal compartment of the cancer cell and extracellularly within the tumor

microenvironment, which is often rich in proteases.[3][7]

Induction of Apoptosis: Once released, the topoisomerase I inhibitor payload (YL0010014)

translocates to the nucleus, where it inhibits its target enzyme. This leads to the

accumulation of single-strand DNA breaks, triggering a DNA damage response and

subsequent apoptosis of the cancer cell.[4]

Bystander Effect: The released payload is cell-permeable, allowing it to diffuse out of the

targeted cancer cell and kill neighboring tumor cells, regardless of their NaPi2b expression
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level.[3][8] This "bystander effect" is a critical feature of effective ADCs, as it helps to

overcome tumor heterogeneity.

Preclinical Data
The following tables summarize the key quantitative findings from the preclinical evaluation of

YL205.

Table 1: Binding Affinity and In Vitro Cytotoxicity

Cell Line
NaPi2b Expression
Level

Binding Affinity
(EC50, nM)

In Vitro
Cytotoxicity (IC50,
nM)

OVCAR3 High 0.23 0.12

NCI-H441 Low 1.3 Not Reported

NCI-H1781 Medium Not Reported 0.85

SK-OV-3 Negative No Binding No Activity

Data extracted from a poster presentation at the AACR Annual Meeting 2024.[4]

Table 2: In Vivo Anti-Tumor Efficacy in Xenograft Models
Xenograft
Model

NaPi2b
Expression

Treatment
Tumor Growth
Inhibition

Observations

OVCAR3 High YL205 Dose-dependent
Complete tumor

regression

IGR-OV3 High YL205 Dose-dependent
Significant tumor

suppression

OV0243 High YL205 Dose-dependent
Significant tumor

suppression

NCI-H441 Low YL205 Dose-dependent
Effective tumor

suppression
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Data extracted from a poster presentation at the AACR Annual Meeting 2024.[4]

Table 3: Pharmacokinetic and Stability Profile
Species Key Findings

Cynomolgus Monkey

Linear pharmacokinetic profile. Overlapping

ADC and total antibody PK curves, indicating

high stability in circulation. Doses up to 20

mg/kg were well-tolerated.

Human, Rat, Monkey Plasma

Payload release was less than 0.5% after 21

days of incubation, demonstrating high plasma

stability.

Data extracted from a poster presentation at the AACR Annual Meeting 2024.[4]

Signaling Pathways and Experimental Workflows
Diagram 1: YL205 Mechanism of Action```dot
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Caption: The preclinical to clinical development workflow for YL205.
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Experimental Protocols
Disclaimer: The following experimental protocols are inferred from the publicly available data.

Detailed, step-by-step methodologies have not been published by the manufacturer.

Binding Affinity Assays
Objective: To determine the binding affinity of YL205 to cells with varying levels of NaPi2b

expression.

Methodology:

Cells (OVCAR3, NCI-H441, and SK-OV-3) were cultured to logarithmic growth phase.

Cells were harvested and incubated with serial dilutions of YL205.

Binding was detected using a fluorescently labeled secondary antibody against the human

IgG1 backbone of YL205.

Fluorescence was quantified by flow cytometry.

The mean fluorescence intensity was plotted against the concentration of YL205, and the

EC50 value was calculated using a nonlinear regression model.

In Vitro Cytotoxicity Assays
Objective: To evaluate the potency of YL205 in killing NaPi2b-expressing cancer cells.

Methodology:

Cancer cell lines (OVCAR3, NCI-H1781, and SK-OV-3) were seeded in 96-well plates and

allowed to adhere overnight.

Cells were treated with a range of concentrations of YL205 or the free payload YL0010014

for a period of 3-5 days.

Cell viability was assessed using a standard luminescence-based assay (e.g., CellTiter-

Glo®).
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Luminescence signals were normalized to untreated controls, and IC50 values were

determined by fitting the data to a dose-response curve.

In Vivo Xenograft Tumor Models
Objective: To assess the anti-tumor efficacy of YL205 in mouse models of human cancer.

Methodology:

Female immunodeficient mice (e.g., BALB/c nude) were subcutaneously implanted with

human cancer cells (OVCAR3, IGR-OV3, OV0243, or NCI-H441).

When tumors reached a predetermined volume (e.g., 100-200 mm³), mice were

randomized into vehicle control and YL205 treatment groups.

YL205 was administered intravenously at various dose levels and schedules.

Tumor volume and body weight were measured regularly (e.g., twice weekly).

Efficacy was evaluated based on tumor growth inhibition and the incidence of complete or

partial tumor regressions.

Conclusion
YL205 is a promising, next-generation antibody-drug conjugate that demonstrates a well-

defined mechanism of action centered on the targeted delivery of a topoisomerase I inhibitor to

NaPi2b-expressing tumors. The use of the TMALIN® platform confers high stability and a

homogeneous drug-to-antibody ratio, which translates to a favorable therapeutic window in

preclinical models. The potent anti-tumor activity, including complete tumor regressions in

xenograft models, and the favorable safety profile support the continued investigation of YL205

in clinical trials for patients with advanced solid tumors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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